2-(1H-imidazol-2-yl)thiazole
Overview
Description
2-(1H-imidazol-2-yl)thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. These rings are fused together, creating a unique structure that imparts distinct chemical and biological properties. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is often found in compounds with significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)thiazole typically involves the reaction of imidazole derivatives with thiazole precursors. One common method involves the condensation of 1H-imidazole-2-carbaldehyde with thiosemicarbazide in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole or thiazole derivatives.
Substitution: Formation of halogenated imidazole or thiazole derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)thiazole involves its interaction with various molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. The thiazole ring can participate in electron transfer processes, enhancing the compound’s reactivity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Imidazole: Known for its presence in many biologically active molecules, including histidine and histamine.
Uniqueness: 2-(1H-imidazol-2-yl)thiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This fusion imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The dual functionality allows for a broader range of interactions and applications in various fields .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJQJWRWJGSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624015 | |
Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438545-36-9 | |
Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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